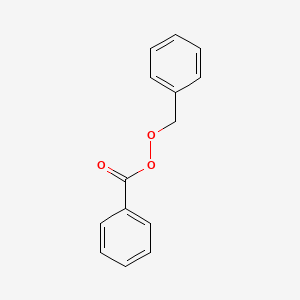
Benzyl benzenecarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl benzenecarboperoxoate, also known as benzoyl peroxide, is an organic compound with the formula (C6H5−C(=O)O−)2. It is a white granular solid with a faint odor of benzaldehyde. This compound is poorly soluble in water but soluble in organic solvents like acetone and ethanol. This compound is widely used in various industries due to its oxidizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl benzenecarboperoxoate is typically synthesized by treating benzoyl chloride with hydrogen peroxide under alkaline conditions. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_5\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_6\text{H}_5\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ] This method ensures a high yield of the product .
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the continuous addition of benzoyl chloride and hydrogen peroxide to a reaction vessel containing an alkaline solution. The reaction mixture is then cooled, and the product is isolated by filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Benzyl benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: It acts as a radical initiator in polymerization reactions.
Reduction: It can be reduced to benzoic acid under certain conditions.
Substitution: It can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Commonly used in the presence of heat or light to initiate radical polymerization.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Often carried out in the presence of bases like sodium hydroxide.
Major Products Formed:
Oxidation: Polymers such as poly(methyl methacrylate) (PMMA).
Reduction: Benzoic acid.
Substitution: Various substituted benzoyl compounds.
Scientific Research Applications
Benzyl benzenecarboperoxoate has a wide range of applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Employed in the study of free radical mechanisms.
Medicine: Commonly used in topical treatments for acne due to its antibacterial properties.
Industry: Utilized in the production of plastics, bleaching agents, and as a polymerization initiator
Mechanism of Action
The primary mechanism of action of benzyl benzenecarboperoxoate involves the cleavage of the peroxide bond, leading to the formation of benzoyloxy radicals. These radicals interact with proteins and other cellular components, leading to various effects such as increased turnover of epithelial cells and reduction of keratin and sebum around follicles .
Comparison with Similar Compounds
tert-Butyl benzenecarboperoxoate: Another perester used as a radical initiator.
Dibenzoyl peroxide: Similar in structure and used in similar applications
Uniqueness: Benzyl benzenecarboperoxoate is unique due to its widespread use in both industrial and medical applications. Its ability to act as a radical initiator makes it invaluable in polymer chemistry, while its antibacterial properties make it a staple in dermatological treatments .
Properties
CAS No. |
408529-43-1 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
benzyl benzenecarboperoxoate |
InChI |
InChI=1S/C14H12O3/c15-14(13-9-5-2-6-10-13)17-16-11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
JAHGTMJOPOCQIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















